Diisopropylcarbamoyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
Diisopropylcarbamoyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 19009-39-3
Introduction
Diisopropylcarbamoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the diisopropylcarbamoyl moiety. This functional group serves as a crucial component in the synthesis of a wide array of chemical entities, from pharmaceuticals and agrochemicals to complex molecular architectures in academic research.[1] Its sterically hindered nature, conferred by the two isopropyl groups, imparts unique reactivity and selectivity, making it an invaluable tool for chemists. This guide provides an in-depth exploration of diisopropylcarbamoyl chloride, covering its fundamental properties, synthesis, reaction mechanisms, and key applications with detailed experimental protocols.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of diisopropylcarbamoyl chloride is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 19009-39-3 | [2] |
| Molecular Formula | C₇H₁₄ClNO | [2] |
| Molecular Weight | 163.65 g/mol | [2] |
| Appearance | Colorless to pale yellow crystalline solid or liquid | [3][4] |
| Melting Point | 57-59 °C | [2] |
| Boiling Point | 90-93 °C at 15 mmHg | [2] |
| Density | 1.019 g/cm³ | [4] |
| Solubility | Soluble in organic solvents such as ether and alcohol; low solubility in water. | [4] |
Synthesis of Diisopropylcarbamoyl Chloride
The most common laboratory and industrial synthesis of diisopropylcarbamoyl chloride involves the reaction of diisopropylamine with phosgene or a phosgene equivalent, such as triphosgene.[5] The high toxicity of phosgene necessitates stringent safety precautions and specialized equipment. The use of triphosgene, a solid and therefore safer alternative, is often preferred in a laboratory setting.
Experimental Protocol: Synthesis using Triphosgene
This protocol describes a general procedure for the synthesis of carbamoyl chlorides using triphosgene, which can be adapted for diisopropylcarbamoyl chloride.[6]
Materials:
-
Diisopropylamine
-
Triphosgene
-
Anhydrous dichloromethane (DCM) or toluene
-
Sodium bicarbonate (NaHCO₃)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a slurry of sodium bicarbonate (2.2 equivalents) and triphosgene (0.7 equivalents) in anhydrous dichloromethane at 10-15 °C.
-
Slowly add a solution of diisopropylamine (1 equivalent) in anhydrous dichloromethane to the slurry over a period of 2 hours, maintaining the temperature between 10-15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Filter the reaction mixture to remove the precipitated sodium chloride and excess sodium bicarbonate.
-
Concentrate the filtrate under reduced pressure to yield diisopropylcarbamoyl chloride. Further purification can be achieved by vacuum distillation.
Causality of Experimental Choices:
-
Inert Atmosphere: Diisopropylcarbamoyl chloride is sensitive to moisture; therefore, the reaction is carried out under an inert atmosphere to prevent hydrolysis.[3]
-
Base: Sodium bicarbonate is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[6]
-
Temperature Control: The initial low temperature is maintained to control the exothermic reaction between the amine and triphosgene, minimizing potential side reactions.
Caption: Synthesis of Diisopropylcarbamoyl Chloride.
Mechanistic Insights: Reactivity and Solvolysis
The reactivity of diisopropylcarbamoyl chloride is dominated by nucleophilic substitution at the carbonyl carbon.[7] The steric hindrance from the two isopropyl groups plays a significant role in dictating the reaction mechanism, which can proceed through either an Sₙ1 or Sₙ2 pathway depending on the solvent polarity and the nature of the nucleophile.
In polar solvents, the solvolysis of diisopropylcarbamoyl chloride is generally considered to follow an Sₙ1 mechanism .[7] This involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. The carbamoyl cation is then rapidly attacked by a solvent molecule.
In contrast, in non-polar solvents or in the presence of strong nucleophiles, a bimolecular Sₙ2 mechanism is favored.[7] This involves a direct backside attack of the nucleophile on the carbonyl carbon, leading to a concerted displacement of the chloride ion.
Caption: Solvolysis Mechanisms of Diisopropylcarbamoyl Chloride.
Applications in Organic Synthesis
Carbamate Formation
Diisopropylcarbamoyl chloride is an excellent reagent for the synthesis of N,N-diisopropylcarbamates from alcohols and phenols.[5] These carbamates are stable functional groups and are often found in biologically active molecules.[5]
This protocol outlines a one-pot procedure for the synthesis of O-aryl carbamates where the carbamoyl chloride is formed in situ, avoiding the need to handle the sensitive intermediate.[8]
Materials:
-
Secondary amine (e.g., diisopropylamine)
-
Triphosgene
-
Substituted phenol
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a solution of triphosgene (0.4 equivalents) in anhydrous toluene, add the secondary amine (1 equivalent) at room temperature under an inert atmosphere.
-
Stir the mixture for 1-2 hours to allow for the in-situ formation of the carbamoyl chloride.
-
Add the substituted phenol (1 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
One-Pot Procedure: This approach enhances efficiency and safety by avoiding the isolation of the potentially unstable carbamoyl chloride intermediate.[8]
-
In-situ Formation: Generating the reactive species in the presence of the nucleophile (phenol) can lead to higher yields and fewer side products.
Amine Protection
The diisopropylcarbamoyl group can be used as a protecting group for amines. The resulting carbamate is stable to a variety of reaction conditions and can be removed under specific conditions.[9]
Materials:
-
Aliphatic amine
-
Diisopropylcarbamoyl chloride
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a solution of the aliphatic amine (1 equivalent) and DIPEA (5 equivalents) in dry THF, add diisopropylcarbamoyl chloride (1 equivalent) at room temperature under an inert atmosphere.[10]
-
Stir the reaction mixture for 8 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carbamate by column chromatography.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base like DIPEA is used to scavenge the HCl produced without competing with the amine substrate for the carbamoyl chloride.[10]
-
Solvent: Anhydrous THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.
Caption: Amine Protection using Diisopropylcarbamoyl Chloride.
Safety and Handling
Diisopropylcarbamoyl chloride is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[3][11] It is classified as causing severe skin burns and eye damage.[11] Contact with water liberates toxic gas.[3]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.[2]
-
In case of insufficient ventilation, wear a suitable respirator.
Handling and Storage:
-
Handle under an inert atmosphere (nitrogen or argon).[12]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
-
Keep away from moisture, strong oxidizing agents, and strong bases.[3]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Conclusion
Diisopropylcarbamoyl chloride is a powerful reagent for the synthesis of carbamates and for the protection of amines. Its unique steric and electronic properties provide chemists with a valuable tool for the construction of complex molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its successful application in research and development. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this versatile compound in their synthetic endeavors.
References
- 1. Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. N,N-Diisopropylcarbamoyl chloride 98 19009-39-3 [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. WO2007080430A1 - Novel process - Google Patents [patents.google.com]
- 7. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
